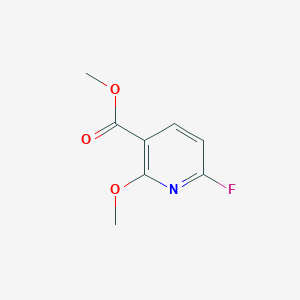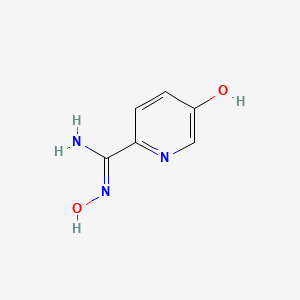
(Z)-N',5-Dihydroxypicolinimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6Z)-6-[amino-(hydroxyamino)methylidene]pyridin-3-one is a chemical compound that belongs to the class of pyridinones Pyridinones are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-6-[amino-(hydroxyamino)methylidene]pyridin-3-one typically involves the reaction of pyridin-3-one derivatives with appropriate amino and hydroxyamino reagents. One common method includes the condensation of pyridin-3-one with amino-hydroxyamino compounds under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of (6Z)-6-[amino-(hydroxyamino)methylidene]pyridin-3-one may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to maintain precise control over reaction parameters. The purification of the compound is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(6Z)-6-[amino-(hydroxyamino)methylidene]pyridin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The amino and hydroxyamino groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo-pyridinone derivatives, while reduction can produce amino-pyridinone compounds.
Scientific Research Applications
(6Z)-6-[amino-(hydroxyamino)methylidene]pyridin-3-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (6Z)-6-[amino-(hydroxyamino)methylidene]pyridin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyridin-3-one: A simpler analog with similar structural features but lacking the amino and hydroxyamino groups.
6-amino-pyridin-3-one: Contains an amino group but lacks the hydroxyamino functionality.
6-hydroxyamino-pyridin-3-one: Contains a hydroxyamino group but lacks the amino functionality.
Uniqueness
(6Z)-6-[amino-(hydroxyamino)methylidene]pyridin-3-one is unique due to the presence of both amino and hydroxyamino groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C6H7N3O2 |
|---|---|
Molecular Weight |
153.14 g/mol |
IUPAC Name |
N',5-dihydroxypyridine-2-carboximidamide |
InChI |
InChI=1S/C6H7N3O2/c7-6(9-11)5-2-1-4(10)3-8-5/h1-3,10-11H,(H2,7,9) |
InChI Key |
KSYYKYWRRSXAQI-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC(=NC=C1O)/C(=N/O)/N |
Canonical SMILES |
C1=CC(=NC=C1O)C(=NO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-(6-Fluoropyridin-2-yl)-4-methyldihydro-4l4,8l4-[1,3,2]oxazaborolo[2,3-b][1,3,2]oxazaborole-2,6(3H,5H)-dione](/img/structure/B13892043.png)
![[2-(17-Hydroxy-10,13,16-trimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B13892044.png)
![3-Hydroxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(4-phenylphenyl)pentanoic acid](/img/structure/B13892054.png)
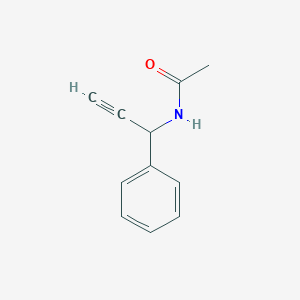
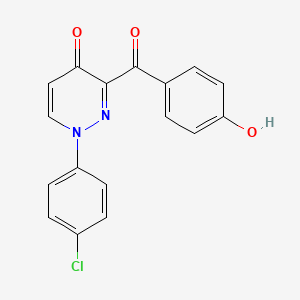
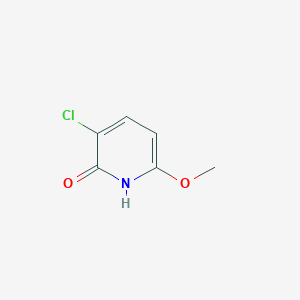
![2-Chloro-N-{3-fluoro-1-hydroxy-1-[4-(methylsulfonyl)phenyl]-2-propanyl}acetamide](/img/structure/B13892061.png)
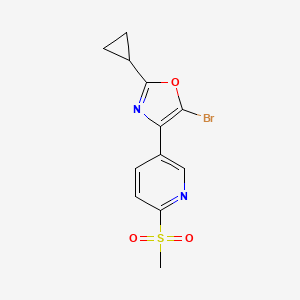
![tert-Butyl 6-bromo-3-chloro-2-(oxazol-5-yl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B13892067.png)
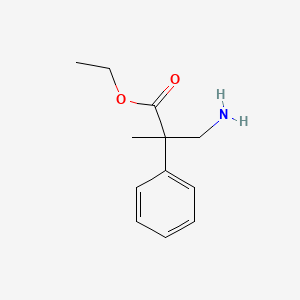
![tert-butyl N-[3-bromo-2-fluoro-4-(trifluoromethyl)phenyl]carbamate](/img/structure/B13892072.png)
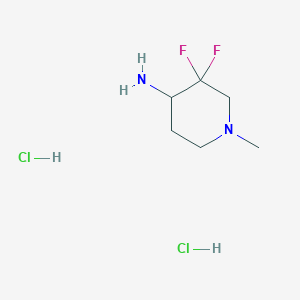
![N-[1-[(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]-2-methylpropan-2-yl]acetamide](/img/structure/B13892098.png)
